molecular formula C15H17N3O B5395645 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea

Cat. No.: B5395645
M. Wt: 255.31 g/mol
InChI Key: HGXHLUJILYSEQB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylphenyl group and a pyridinylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 3,4-dimethylaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridinyl group at a different position.

    1-(3,4-Dimethylphenyl)-3-(pyridin-2-ylmethyl)urea: Another positional isomer with the pyridinyl group at the 2-position.

    1-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)urea: Lacks the methyl group on the pyridinyl moiety.

Uniqueness

1-(3,4-Dimethylphenyl)-3-(pyridin-4-ylmethyl)urea is unique due to the specific positioning of the dimethylphenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule can lead to distinct interactions with molecular targets, setting it apart from its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-3-4-14(9-12(11)2)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXHLUJILYSEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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